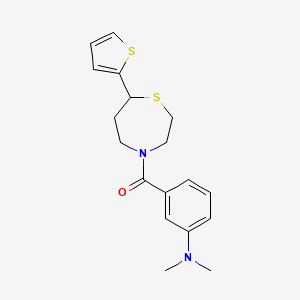

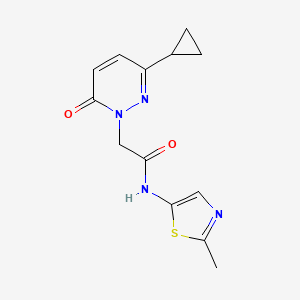

(3-(Dimethylamino)phenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

While specific synthesis methods for “(3-(Dimethylamino)phenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone” are not available, there are general methods for synthesizing thiophene derivatives. For instance, 5-acetyl-4-aminopyrimidines, when acylated with carboxylic anhydrides or acid chlorides and heated under reflux with MeONa in BuOH, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis

The molecular structure of thiophene derivatives can be complex and varies based on the specific compound. For example, a stable diketopyrrolopyrrole derivative end-capped with a strongly electron-donating dimethylaminophenyl moiety has been reported .Chemical Reactions Analysis

The chemical reactions of thiophene derivatives can be quite diverse. For example, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Physical And Chemical Properties Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C .科学的研究の応用

Catalytic Applications

One notable application of compounds structurally related to (3-(Dimethylamino)phenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is in catalysis. For instance, Iridium(I) complexes derived from similar compounds have been synthesized and characterized for their use in catalytic hydrogenations. These complexes, including variants like β-phosphino alcohol derivatives, have shown effectiveness in hydrogenating α,β-unsaturated aldehydes and ketones (Guerriero et al., 2011).

Pharmaceutical Research

Compounds with structures akin to (3-(Dimethylamino)phenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone have been explored for their pharmaceutical potential. For example, a series of (naphthalen-4-yl)(phenyl)methanones, which share structural features, were identified as potent inducers of apoptosis in cancer research (Jiang et al., 2008).

Synthesis of Structurally Diverse Compounds

In the realm of chemical synthesis, derivatives of 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one, a compound structurally related, have been used to generate a diverse library of compounds. These reactions include various types of alkylation and ring closure, leading to the creation of compounds with potentially varied applications (Roman, 2013).

Antiviral and Antitumoral Properties

A series of (±)-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)(phenyl)methanones, which are structurally related, were synthesized and shown to have both antiviral and antitumoral activity. These compounds' biological properties can be tuned through subtle structural variations (Jilloju et al., 2021).

作用機序

Target of action

For example, thiophene derivatives have shown a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of action

Many thiophene derivatives work by binding to specific receptors or enzymes, thereby modulating their activity .

Biochemical pathways

Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Given the wide range of activities associated with thiophene derivatives, it’s likely that multiple pathways could be involved .

Pharmacokinetics

Many thiophene derivatives are well absorbed and distributed in the body .

Result of action

Thiophene derivatives have been shown to have a variety of effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Action environment

Factors such as ph, temperature, and the presence of other molecules can often influence the activity of similar compounds .

将来の方向性

特性

IUPAC Name |

[3-(dimethylamino)phenyl]-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2OS2/c1-19(2)15-6-3-5-14(13-15)18(21)20-9-8-17(23-12-10-20)16-7-4-11-22-16/h3-7,11,13,17H,8-10,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBTIBKIEJPIZHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)N2CCC(SCC2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(Dimethylamino)phenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-methyl-6,7-dihydro-5H-spiro[benzofuran-4,2'-[1,3]dithiolan]-2-yl)(morpholino)methanone](/img/structure/B2977247.png)

![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]ethanesulfonamide](/img/structure/B2977248.png)

![Ethyl 3-({[4-(dimethylamino)phenyl]amino}sulfonyl)-1-benzothiophene-2-carboxylate](/img/structure/B2977249.png)

![2-[3-(3-methylbutoxy)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2977251.png)

![N-[(2-Fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine;hydrochloride](/img/structure/B2977252.png)

![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2977255.png)

![7-[(Tert-butoxy)carbonyl]-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid](/img/structure/B2977256.png)

![7-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-(4-fluorophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2977269.png)